Antitubercular agent-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

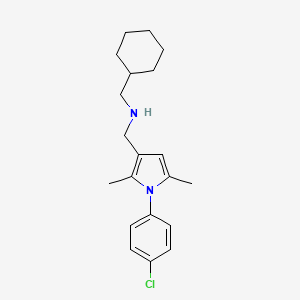

Molecular Formula |

C20H27ClN2 |

|---|---|

Molecular Weight |

330.9 g/mol |

IUPAC Name |

N-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine |

InChI |

InChI=1S/C20H27ClN2/c1-15-12-18(14-22-13-17-6-4-3-5-7-17)16(2)23(15)20-10-8-19(21)9-11-20/h8-12,17,22H,3-7,13-14H2,1-2H3 |

InChI Key |

WAVPZOUSDXJJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CNCC3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antitubercular Agent-14 Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Antitubercular Agent-14, a potent pyrido-benzimidazole class compound with significant bactericidal activity against Mycobacterium tuberculosis (Mtb). This document details the molecular target, the pathway of inhibition, quantitative efficacy data, and the characterized mechanism of resistance. The information presented is collated from peer-reviewed research, offering a technical resource for researchers and professionals in the field of tuberculosis drug development.

Core Mechanism of Action: Inhibition of DprE1

This compound exerts its bactericidal effect by targeting a critical enzyme in the M. tuberculosis cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3][4] DprE1 is an essential enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][4]

The specific point of inhibition is the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis. Agent-14 is a nanomolar inhibitor of DprE1, effectively halting the production of essential cell wall components and leading to cell death.[1][3]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound and the corresponding resistance pathway can be visualized as follows:

Caption: Mechanism of action of this compound and its inactivation via the resistance pathway.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity against M. tuberculosis.

| Parameter | Value | Notes |

| Minimum Inhibitory Concentration (IC90) | 0.39 µM | Concentration required to inhibit 90% of Mtb growth.[5] |

| Bactericidal Concentration | 0.78 µM | Concentration leading to a multi-log reduction in colony-forming units after 3 days.[5] |

| DprE1 Inhibition (IC50) | 70 nM | Concentration required to inhibit 50% of DprE1 enzyme activity.[5] |

Mechanism of Resistance

A novel mechanism of resistance to this compound has been identified in M. tuberculosis.[1][2][3] Resistance is not conferred by mutations in the target enzyme, DprE1, but rather through the upregulation of a previously uncharacterized S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Rv0560c.[1][3]

The overexpression of Rv0560c is caused by mutations in the transcriptional repressor Rv2887, a member of the MarR family.[1][6][7] Loss-of-function mutations in Rv2887 lead to the derepression of Rv0560c expression.[1] The Rv0560c enzyme then inactivates this compound through N-methylation, preventing it from binding to and inhibiting DprE1.[1][2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis H37Rv can be determined using the broth microdilution method.

Workflow:

Caption: Workflow for MIC determination.

Detailed Protocol:

-

Preparation of Drug Plates: Two-fold serial dilutions of this compound are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well plate format.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:100 in 7H9 broth.

-

Inoculation: Each well of the drug plate is inoculated with the bacterial suspension.

-

Incubation: Plates are sealed and incubated at 37°C for 7-14 days.

-

Reading Results: The MIC is determined as the lowest concentration of the agent that prevents a color change of a viability indicator (e.g., resazurin from blue to pink) or shows no visible growth.

DprE1 Enzyme Inhibition Assay

The inhibitory activity of this compound against purified DprE1 can be assessed using a fluorescence-based assay.

Workflow:

Caption: Workflow for DprE1 inhibition assay.

Detailed Protocol:

-

Enzyme and Substrate Preparation: Recombinant M. tuberculosis DprE1 is expressed and purified. Radiolabeled [14C]-decaprenylphosphoryl-β-D-ribose ([14C]-DPR) is used as the substrate.

-

Inhibition Assay: Purified DprE1 is pre-incubated with varying concentrations of this compound in an appropriate reaction buffer.

-

Reaction Initiation and Quenching: The enzymatic reaction is initiated by the addition of [14C]-DPR. After a defined incubation period, the reaction is quenched.

-

Product Separation and Detection: The reaction products are extracted and separated by thin-layer chromatography (TLC). The amount of product formed is quantified by autoradiography or phosphorimaging.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Agent-14, and the IC50 value is determined by fitting the data to a dose-response curve.

Analysis of Resistance Mechanism

The molecular basis of resistance to this compound is investigated through genetic and biochemical methods.

Workflow:

Caption: Workflow for resistance mechanism analysis.

Detailed Protocol:

-

Selection of Resistant Mutants: M. tuberculosis is cultured on solid medium containing concentrations of this compound above its MIC to select for spontaneous resistant mutants.

-

Whole-Genome Sequencing: Genomic DNA is extracted from resistant isolates, and whole-genome sequencing is performed to identify mutations compared to the wild-type strain.

-

Gene Expression Analysis: RNA is extracted from wild-type and resistant strains, and quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of rv0560c.

-

Biochemical Validation: The rv0560c gene is cloned and the protein is expressed and purified. An in vitro assay is performed with purified Rv0560c, S-adenosyl-L-methionine, and this compound. The reaction product is analyzed by mass spectrometry to confirm N-methylation.

Conclusion

This compound is a promising bactericidal compound that targets the essential DprE1 enzyme in M. tuberculosis. Its potent in vitro activity and well-characterized mechanism of action make it a valuable lead for further drug development. The elucidation of its unique resistance mechanism, involving enzymatic inactivation rather than target modification, provides critical insights for the design of next-generation inhibitors that can circumvent this resistance. This technical guide serves as a foundational resource for ongoing research and development efforts aimed at combating tuberculosis.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. N-methylation of a bactericidal compound as a resistance mechanism in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biologicaltimes.com [biologicaltimes.com]

- 5. N-methylation of a bactericidal compound as a resistance mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutation of Rv2887, a marR-like gene, confers Mycobacterium tuberculosis resistance to an imidazopyridine-based agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of a Potent Antitubercular Agent

Topic: Antitubercular Agent: 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "Antitubercular agent-14" does not correspond to a universally recognized compound in publicly available scientific literature. Therefore, this guide focuses on a representative and potent antitubercular agent from the pyrazinamide class, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide , for which detailed synthetic information can be provided.

Chemical Structure

The chemical structure of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is presented below:

IUPAC Name: 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Molecular Formula: C₁₅H₁₃Cl₃N₄O

Molecular Weight: 387.65 g/mol

The structure consists of a central pyrazine ring, which is characteristic of the pyrazinamide class of antitubercular drugs. The pyrazine ring is substituted with a tert-butyl group at the 5-position, a chlorine atom at the 6-position, and a carboxamide group at the 2-position. The amide nitrogen is further substituted with a 3,4-dichlorophenyl group.

Synthesis Pathway

The synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is a multi-step process that begins with the synthesis of the key intermediate, 6-chloro-5-tert-butylpyrazine-2-carboxylic acid, followed by its condensation with 3,4-dichloroaniline.

The overall synthesis can be logically divided into two main stages:

-

Stage 1: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid. This stage involves the construction of the substituted pyrazine ring and the introduction of the carboxylic acid functionality.

-

Stage 2: Amide Coupling. This final stage involves the formation of the amide bond between the pyrazine carboxylic acid and the substituted aniline.

A detailed schematic of the synthesis pathway is illustrated in the diagram below.

Caption: Synthesis Pathway of the Target Antitubercular Agent.

Quantitative Data

The following table summarizes the available quantitative data for the final compound and its biological activities.

| Parameter | Value | Reference |

| Antifungal Activity | ||

| Trichophyton mentagrophytes MIC | 62.5 µmol/L | [1] |

| Antimycobacterial Activity | ||

| Mycobacterium tuberculosis H37Rv Inhibition | 61% at 6.25 µg/mL | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide.

Stage 1: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid

This intermediate is synthesized in a three-step process starting from pyrazine-2-carbonitrile.

Step 1a: Synthesis of 5-tert-Butylpyrazine-2-carbonitrile (Friedel-Crafts Alkylation)

-

To a stirred solution of pyrazine-2-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

-

After stirring for 15 minutes, add tert-butyl bromide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-tert-butylpyrazine-2-carbonitrile.

Step 1b: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carbonitrile (Chlorination)

-

To a solution of 5-tert-butylpyrazine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., toluene) and N,N-dimethylformamide (DMF, catalytic amount), add sulfuryl chloride (SO₂Cl₂, 1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-chloro-5-tert-butylpyrazine-2-carbonitrile.

Step 1c: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid (Hydrolysis)

-

Heat a mixture of 6-chloro-5-tert-butylpyrazine-2-carbonitrile (1.0 eq) in concentrated hydrochloric acid (excess) at reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide to a pH of approximately 3-4.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give 6-chloro-5-tert-butylpyrazine-2-carboxylic acid.

Stage 2: Synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (Amide Coupling)

Step 2a: Synthesis of 6-chloro-5-tert-butylpyrazine-2-carbonyl chloride (Activation)

-

A mixture of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq) in dry toluene (a suitable volume to ensure stirring) is refluxed for 2-3 hours.

-

After the reaction is complete, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield the crude 6-chloro-5-tert-butylpyrazine-2-carbonyl chloride, which is used in the next step without further purification.

Step 2b: Synthesis of 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

-

Dissolve the crude 6-chloro-5-tert-butylpyrazine-2-carbonyl chloride in dry acetone.

-

Add this solution dropwise to a stirred solution of 3,4-dichloroaniline (1.0 eq) in dry pyridine at room temperature.

-

Stir the reaction mixture for 30 minutes after the addition is complete.

-

Pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from aqueous ethanol to obtain the final product, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of the target compound, from starting materials to the final product.

Caption: Logical Workflow of the Synthesis Process.

References

Technical Whitepaper: Discovery and Initial Screening of Antitubercular Agent-14 (ATA-14)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel antitubercular agents. This document details the discovery and initial screening results for a novel compound, designated Antitubercular Agent-14 (ATA-14), a promising candidate identified through a high-throughput screening campaign. This guide provides an in-depth overview of its initial biological activities, cytotoxicity, and proposed mechanism of action, supported by detailed experimental protocols and data visualizations.

Introduction

Tuberculosis (TB) remains a leading cause of death from an infectious agent worldwide.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant strains highlight the critical need for new therapeutic agents with novel mechanisms of action.[2][3][4] In response to this need, a library of synthetic small molecules was screened for activity against M. tuberculosis. This effort led to the identification of this compound (ATA-14), a compound belonging to a novel chemical scaffold, which demonstrated potent antimycobacterial activity. This whitepaper summarizes the primary in vitro screening results for ATA-14.

High-Throughput Screening and Hit Identification

ATA-14 was identified from a library of over 130,000 diverse small molecules.[5] The initial high-throughput screen was designed to identify compounds that inhibit the growth of the virulent M. tuberculosis H37Rv strain.

Initial Screening Workflow

The screening process followed a multi-step approach to identify and validate potential hits, minimizing the rate of false positives.

Caption: High-throughput screening workflow for the identification of ATA-14.

Quantitative Screening Results

ATA-14 demonstrated significant and selective activity against M. tuberculosis. The following tables summarize the key quantitative data from the initial screening cascade.

Table 1: In Vitro Activity of ATA-14 against M. tuberculosis

| Strain | Resistance Profile | MIC (µg/mL)[2][6] |

| H37Rv | Drug-Susceptible | 0.25 |

| MDR-TB Isolate 1 | Resistant to Isoniazid, Rifampicin | 0.25 |

| XDR-TB Isolate 1 | Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin | 0.50 |

Table 2: Cytotoxicity and Selectivity Index

| Cell Line | Assay | IC50 (µg/mL)[2] | Selectivity Index (SI)¹ |

| Vero (Monkey Kidney) | MTT Assay | > 64 | > 256 |

| J774 (Murine Macrophage) | Resazurin Assay | > 64 | > 256 |

¹ Selectivity Index (SI) = IC50 (Vero) / MIC (H37Rv)

Proposed Mechanism of Action: DprE1 Inhibition

Initial mechanism of action studies suggest that ATA-14 targets DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the mycobacterial arabinogalactan synthesis pathway.[2] Arabinogalactan is a critical component of the mycobacterial cell wall.[7] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

Caption: Proposed mechanism of action of ATA-14 via inhibition of the DprE1 enzyme.

Detailed Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8]

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

Plate Preparation: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation.

-

Compound Dilution: ATA-14 is serially diluted two-fold in 7H9 broth directly in the microplate, with final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculation: A bacterial suspension is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:20. 100 µL of this inoculum is added to each well containing the compound, resulting in a final volume of 200 µL and a bacterial concentration of approximately 5 x 10⁴ CFU/mL.[8]

-

Controls: Positive (bacteria without drug) and negative (broth only) controls are included. Rifampicin is used as a positive drug control.[8]

-

Incubation: The plate is sealed and incubated at 37°C for 7 days.

-

Reading: After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells (e.g., Vero cells).

-

Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Addition: The culture medium is replaced with fresh medium containing two-fold serial dilutions of ATA-14. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Intracellular Activity Assay

This assay determines the efficacy of a compound against M. tuberculosis residing within macrophages.[8]

-

Macrophage Seeding: J774 murine macrophages are seeded in a 96-well plate and allowed to adhere.

-

Infection: The macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Washing: Extracellular bacteria are removed by washing the cells three times with sterile PBS.

-

Compound Treatment: Fresh medium containing serial dilutions of ATA-14 is added to the infected cells. Amikacin is often used as a control for a drug that is active against extracellular but not intracellular bacteria.[9]

-

Incubation: The plates are incubated for 4 days at 37°C in a 5% CO₂ atmosphere.

-

Lysis and Plating: After incubation, the macrophages are lysed with 0.1% Tween 80. The cell lysates are serially diluted and plated on Middlebrook 7H11 agar plates.

-

CFU Enumeration: Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C. The reduction in CFU is compared to untreated infected cells.

Conclusion and Future Directions

This compound (ATA-14) has emerged as a potent and selective inhibitor of M. tuberculosis in early-stage screening. Its activity against both drug-susceptible and drug-resistant strains, coupled with a high selectivity index, makes it a promising lead compound. The proposed mechanism of action, targeting the essential cell wall synthesis enzyme DprE1, is a validated strategy for novel antitubercular drugs.

Future work will focus on lead optimization to improve pharmacokinetic properties, in vivo efficacy studies in mouse models of tuberculosis,[10][11] and further elucidation of its precise binding mode within the DprE1 enzyme. These steps will be crucial in advancing ATA-14 through the drug development pipeline.

References

- 1. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lshtm.ac.uk [lshtm.ac.uk]

- 5. journals.asm.org [journals.asm.org]

- 6. Discovery of novel anti-tuberculosis agents with pyrrolo[1,2-a]quinoxaline-based scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Identification of Antitubercular Agent-14 in Mycobacterium tuberculosis

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health threat, underscoring the urgent need for novel antitubercular agents with new mechanisms of action. The identification and validation of the molecular targets of new chemical entities are critical steps in the drug development pipeline. This guide provides a comprehensive overview of the methodologies employed in the target identification of a novel hypothetical compound, "Antitubercular agent-14" (ATA-14).

Initial Screening and In Vitro Activity of ATA-14

ATA-14 was identified through a high-throughput screening campaign against replicating Mtb H37Rv. The compound exhibits potent bactericidal activity and favorable preliminary selectivity.

Table 1: In Vitro Activity and Cytotoxicity Profile of ATA-14

| Parameter | Value |

| Mtb H37Rv MIC90 | 0.15 µM |

| Mtb clinical isolate MIC90 | 0.25 µM |

| Vero Cell CC50 | > 50 µM |

| Selectivity Index (SI) | > 333 |

Target Identification Workflow

A common and effective strategy for identifying the target of a novel antimicrobial agent is through the generation and analysis of drug-resistant mutants. This approach is based on the principle that mutations conferring resistance are likely to occur in the gene encoding the drug's direct target or in genes involved in the drug's transport or activation.

Figure 1: A high-level workflow for target identification.

Generation of Resistant Mutants

Experimental Protocol:

-

Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6).

-

Exposure to ATA-14: A large population of Mtb cells (~10^9 CFU) is plated onto Middlebrook 7H10 agar plates containing ATA-14 at concentrations of 5x and 10x the minimum inhibitory concentration (MIC).

-

Selection and Isolation: Plates are incubated at 37°C for 3-4 weeks. Spontaneously resistant colonies that appear are isolated and re-streaked on fresh ATA-14-containing plates to confirm the resistance phenotype.

-

MIC Determination: The MIC of ATA-14 is determined for each resistant isolate using a broth microdilution method to quantify the fold-change in resistance.

Whole-Genome Sequencing (WGS) and Analysis

Genomic DNA from confirmed resistant mutants and the parental wild-type strain is subjected to WGS to identify mutations associated with the resistance phenotype.

Experimental Protocol:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from late-log phase cultures of wild-type and resistant Mtb strains using a standard enzymatic lysis and phenol-chloroform extraction method.

-

Library Preparation: Sequencing libraries are prepared using a commercial kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, end-repair, A-tailing, and ligation of sequencing adapters.

-

Sequencing: Libraries are sequenced on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads of sufficient depth (>50x coverage).

-

Data Analysis: Raw sequencing reads are quality-filtered and mapped to the Mtb H37Rv reference genome. Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified.

Figure 2: Workflow for WGS data analysis.

Table 2: Summary of WGS Analysis of ATA-14 Resistant Mutants

| Isolate ID | Fold-change in MIC | Gene Locus | Nucleotide Change | Amino Acid Change | Putative Function |

| ATA-R1 | 32x | Rv1234 | G234A | Ala78Thr | Decaprenyl-P-ribose oxidase |

| ATA-R2 | 64x | Rv1234 | C456T | Pro152Ser | Decaprenyl-P-ribose oxidase |

| ATA-R3 | 32x | Rv1234 | G234A | Ala78Thr | Decaprenyl-P-ribose oxidase |

The consistent identification of non-synonymous mutations in the dprE1 gene (hypothetically Rv1234 in this guide) across independently isolated resistant mutants strongly suggests that its protein product, Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase, is the direct target of ATA-14.

Target Validation

Genetic Validation

To confirm that the identified mutations in dprE1 are solely responsible for resistance, allelic exchange can be performed. This involves introducing the identified mutation into the wild-type Mtb chromosome and, conversely, reverting the mutation in a resistant strain back to the wild-type sequence.

Biochemical Validation

To demonstrate direct inhibition, the DprE1 protein is expressed, purified, and used in an enzymatic assay.

Experimental Protocol (DprE1 Enzymatic Assay):

-

Protein Expression and Purification: The dprE1 gene is cloned into an expression vector and transformed into E. coli. The recombinant DprE1 protein is overexpressed and purified using affinity chromatography.

-

Assay Principle: The assay measures the enzymatic conversion of a substrate, often monitored by a coupled reaction that produces a fluorescent or colorimetric signal.

-

Inhibition Assay: The purified DprE1 enzyme is incubated with varying concentrations of ATA-14. The reaction is initiated by adding the substrate.

-

Data Analysis: The rate of reaction is measured, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Table 3: Biochemical Inhibition of Wild-Type and Mutant DprE1 by ATA-14

| Enzyme | IC50 (µM) |

| Wild-Type DprE1 | 0.05 |

| Mutant DprE1 (Ala78Thr) | > 25 |

The significant shift in the IC50 value for the mutant enzyme confirms that ATA-14 directly inhibits DprE1 and that the Ala78Thr mutation prevents effective binding of the compound.

Role of DprE1 in the Arabinogalactan Synthesis Pathway

DprE1 is a crucial enzyme in the decaprenyl-phosphate-arabinose (DPA) pathway, which is essential for the synthesis of the arabinogalactan layer of the mycobacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to cell death.

Figure 3: Inhibition of the arabinogalactan pathway by ATA-14.

Conclusion

Preliminary Toxicity and Selectivity Profile of a Novel Antitubercular Agent: A Technical Guide

Disclaimer: "Antitubercular agent-14" is a hypothetical designation used in this guide for illustrative purposes. The data and experimental details provided are representative of the preclinical evaluation of a novel antitubercular candidate and are not based on a specific, publicly identified compound.

This technical guide provides a comprehensive overview of the preliminary toxicity and selectivity profile of a hypothetical novel antitubercular agent, designated "this compound." The information herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics for tuberculosis (TB).

Quantitative Data Summary

The initial in vitro assessment of a new antitubercular candidate involves determining its potency against Mycobacterium tuberculosis (Mtb) and its toxicity to mammalian cells. The selectivity index (SI), a crucial parameter, is derived from these values to indicate the compound's therapeutic window. A higher SI value is desirable, as it suggests greater selectivity for the pathogen over host cells.[1][2][3]

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Value | Description |

| MIC (Minimum Inhibitory Concentration) | 0.5 µg/mL | The lowest concentration of the agent that prevents visible growth of M. tuberculosis H37Rv. |

| CC50 (50% Cytotoxic Concentration) | 50 µg/mL | The concentration of the agent that causes a 50% reduction in the viability of Vero cells. |

| SI (Selectivity Index) | 100 | Calculated as the ratio of CC50 to MIC (CC50/MIC).[2][3] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible evaluation of novel antitubercular candidates.

2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis H37Rv is determined using the broth microdilution method.[4]

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to a McFarland standard of 0.5.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 7-14 days.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

2.2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed against a mammalian cell line (e.g., Vero cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

-

Cell Seeding: Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

2.3. Selectivity Index (SI) Calculation

The selectivity index is a critical parameter for evaluating the potential of a drug candidate. It is calculated as the ratio of the CC50 to the MIC.[1][2][3]

SI = CC50 / MIC

A higher SI value indicates greater selectivity of the compound for the bacteria over mammalian cells, suggesting a potentially safer therapeutic profile.[2][3]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for the preliminary in vitro evaluation of a novel antitubercular agent.

Caption: Workflow for Preliminary In Vitro Evaluation.

3.2. Hypothetical Signaling Pathway Inhibition

Many antitubercular drugs act by inhibiting essential pathways in M. tuberculosis. The diagram below depicts a hypothetical signaling pathway involved in mycolic acid biosynthesis, a common target for antitubercular agents. Isoniazid, a first-line anti-TB drug, is a known inhibitor of mycolic acid synthesis.[7][8][9]

Caption: Inhibition of Mycolic Acid Biosynthesis.

References

- 1. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. In vitro toxic action potential of anti tuberculosis drugs and their combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

Early-Stage Pharmacokinetic Properties of "Antitubercular Agent-14": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, necessitates the urgent development of novel antitubercular agents.[1][2] A critical step in this process is the early and thorough characterization of a drug candidate's pharmacokinetic (PK) profile.[3][4][5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to predicting its in vivo behavior, optimizing dosing regimens, and ensuring safety and efficacy.[6][7] This guide provides a comprehensive overview of the early-stage pharmacokinetic properties of a hypothetical lead compound, "Antitubercular Agent-14," serving as a template for the evaluation of new chemical entities in TB drug discovery. The pharmacokinetic-pharmacodynamic (PK-PD) relationship is crucial for optimizing dosing strategies for anti-TB drugs.[8][9]

In Vitro Pharmacokinetic Profile

In vitro ADME assays are essential in early drug discovery for identifying potential liabilities and guiding compound optimization before advancing to in vivo studies.[3][4] These assays provide key insights into a compound's fundamental properties related to its absorption, distribution, metabolism, and excretion.[5]

Physicochemical and Absorption Properties

The initial assessment focuses on the solubility and permeability of this compound, two key factors governing its potential for oral absorption.

| Parameter | Assay | Result | Interpretation |

| Aqueous Solubility | Thermodynamic Solubility | 75 µg/mL | Moderate solubility |

| Permeability | Caco-2 (A-B) Papp | 15 x 10-6 cm/s | High permeability |

| Efflux Ratio | Caco-2 (B-A)/(A-B) | 1.8 | Low potential for active efflux |

Table 1: Summary of In Vitro Solubility and Permeability Data.

Distribution Characteristics

Understanding how a drug distributes within the body is critical. Plasma protein binding (PPB) determines the fraction of unbound drug available to exert its therapeutic effect, while the blood-plasma ratio indicates its distribution into red blood cells.

| Parameter | Assay | Result | Interpretation |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (Human) | 92% | Moderately High Binding |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (Mouse) | 88% | Moderately High Binding |

| Blood-Plasma Ratio | In Vitro Incubation | 1.1 | Equal distribution between blood and plasma |

Table 2: Summary of In Vitro Distribution Data.

Metabolic Stability

Metabolic stability assays predict how quickly a drug will be cleared from the body, which is a primary determinant of its half-life and dosing frequency.[10] These assays are typically conducted using liver microsomes or hepatocytes.[10]

| Parameter | Assay System | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |

| Metabolic Stability | Human Liver Microsomes | 45 | 31 | Moderate Stability |

| Metabolic Stability | Mouse Liver Microsomes | 25 | 55 | Lower Stability in Mouse |

Table 3: Summary of In Vitro Metabolic Stability Data.

In Vivo Pharmacokinetic Profile (Murine Model)

Following promising in vitro data, the pharmacokinetic profile of this compound was evaluated in a murine model to understand its behavior in a biological system.[11] These studies are crucial for translating in vitro findings to an in vivo context.[12]

Single-Dose Pharmacokinetic Parameters

Mice were administered a single dose of this compound either intravenously (IV) to assess disposition or orally (PO) to assess absorption and oral bioavailability.[13]

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (Maximum Concentration) | 1200 ng/mL | 1500 ng/mL |

| Tmax (Time to Cmax) | 0.08 hr | 1.0 hr |

| AUC0-inf (Area Under the Curve) | 1850 nghr/mL | 9800 nghr/mL |

| t1/2 (Half-life) | 2.5 hr | 2.8 hr |

| CL (Clearance) | 18 mL/min/kg | - |

| Vss (Volume of Distribution) | 3.0 L/kg | - |

| F% (Oral Bioavailability) | - | 56% |

Table 4: Key In Vivo Pharmacokinetic Parameters in Mice.

Experimental Protocols

Caco-2 Permeability Assay

This assay is widely used to predict human drug absorption by measuring the rate of flux across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[14][15]

-

Cell Culturing : Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ system and cultured for 18-22 days to form a polarized monolayer.[14][16]

-

Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by co-incubating with a low-permeability marker like Lucifer yellow.[14][15]

-

Transport Experiment : The test compound (10 µM) is added to the apical (A) side, and samples are taken from the basolateral (B) receiver compartment over a 2-hour period to measure A-to-B transport.[14] For efflux assessment, the compound is added to the basolateral side to measure B-to-A transport.

-

Analysis : Compound concentrations are quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated from the rate of compound appearance in the receiver compartment.[16][17]

Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18]

-

Reaction Mixture : The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer at 37°C.[19]

-

Initiation : The metabolic reaction is initiated by adding a NADPH regenerating system.[20][21] Control incubations are performed without NADPH to assess non-enzymatic degradation.[21]

-

Time Points : Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[19][21] The reaction is stopped by adding a cold organic solvent like acetonitrile.[20][21]

-

Analysis : After protein precipitation via centrifugation, the remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.[18][20] The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.[18][21]

Murine Pharmacokinetic Study

This study defines the PK profile of a compound after administration to mice.[11]

-

Animal Model : Female C57BL/6 mice (17-25g) are used for the study.[13]

-

Dosing : For oral administration, the compound is formulated in a suitable vehicle and administered via gavage at a specific volume (e.g., 5 mL/kg).[22][23] For intravenous administration, the compound is injected into the tail vein.[11]

-

Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[11][23] Plasma is separated by centrifugation.

-

Bioanalysis : Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

-

Data Analysis : Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated using non-compartmental analysis software.[6]

Visualizations

Experimental Workflow

Caption: Early-stage pharmacokinetic experimental workflow.

PK/PD-Based Decision Logic

Caption: Decision tree for advancing a drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00265H [pubs.rsc.org]

- 3. selvita.com [selvita.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 6. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]

- 7. pharmtech.com [pharmtech.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Stability Assays [merckmillipore.com]

- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. mttlab.eu [mttlab.eu]

- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. daikinchemicals.com [daikinchemicals.com]

Unraveling the Enigma of Antitubercular Agent-14: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antitubercular agent-14" (also referred to as Compound 1) has been identified as a potent compound against Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.3 µg/mL.[1][2][3][4] This technical guide serves to consolidate the currently available information on this agent and to provide a foundational understanding of its potential role in the broader context of mycolic acid synthesis inhibition, a critical pathway for the survival of M. tuberculosis. Due to the limited publicly available data specifically detailing the mechanism of action of "this compound," this document will also provide an in-depth overview of the mycolic acid biosynthesis pathway and established experimental protocols for its investigation.

Introduction to "this compound"

"this compound" is a chemical entity with the CAS number 2408627-49-4.[5][6] Its primary characteristic reported in the public domain is its significant in vitro activity against M. tuberculosis.

Physicochemical and Biological Properties

A summary of the known quantitative data for "this compound" is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2408627-49-4 | [5][6] |

| Synonym | Compound 1 | [1][2][3][4] |

| Biological Activity | Antitubercular Agent | [1][2][7] |

| MIC against M. tuberculosis | 0.3 µg/mL | [1][3][4] |

Table 1: Summary of Known Properties of this compound

The Mycolic Acid Biosynthesis Pathway: A Prime Target for Antituberculars

Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major and essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence.[2][8] The inhibition of their biosynthesis is a clinically validated strategy for treating tuberculosis, with prominent drugs like isoniazid and ethionamide targeting this pathway.[2]

The synthesis of mycolic acids is a complex, multi-step process primarily carried out by two fatty acid synthase (FAS) systems: FAS-I and FAS-II.

-

FAS-I: Responsible for the de novo synthesis of shorter fatty acids (typically C16 to C26), which serve as the α-alkyl branch of mycolic acids.

-

FAS-II: Elongates the fatty acids produced by FAS-I to generate the long meromycolic acid chain (C50-C60).

A simplified representation of the mycolic acid biosynthesis pathway is depicted below.

References

- 1. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. youtube.com [youtube.com]

- 7. pnas.org [pnas.org]

- 8. Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target "mtFabH" of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Antitubercular Agent-14 (A Naphthofuran Carboxamide Derivative)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of a potential antitubercular agent, designated here as "Antitubercular Agent-14," which is a naphthofuran carboxamide derivative. The synthesis is based on established chemical transformations and is designed to be adaptable for medicinal chemistry and drug discovery efforts.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[1] Naphthofuran carboxamides have been identified as a class of compounds with potential antitubercular activity.[1] This protocol outlines a multi-step synthesis to obtain a representative compound from this class, which we will refer to as this compound. The synthesis involves the initial construction of a naphthofuran core, followed by functionalization to introduce the carboxamide moiety.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-hydroxy-1-naphthaldehyde. The key steps are:

-

Etherification and Cyclization: Reaction of 2-hydroxy-1-naphthaldehyde with ethyl bromoacetate to form an ether, which then undergoes intramolecular cyclization to yield ethyl naphtho[2,1-b]furan-2-carboxylate.

-

Hydrazide Formation: Conversion of the ethyl ester to the corresponding carbohydrazide by reaction with hydrazine hydrate.

-

Carboxamide Formation: Acylation of the carbohydrazide with a suitable acyl chloride or coupling with a carboxylic acid to yield the final N-substituted naphthofuran-2-carboxamide (this compound).

Experimental Protocols

Step 1: Synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate

-

Materials:

-

2-Hydroxy-1-naphthaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filter funnel and filter paper

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl naphtho[2,1-b]furan-2-carboxylate.

-

Step 2: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide

-

Materials:

-

Ethyl naphtho[2,1-b]furan-2-carboxylate

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

-

Procedure:

-

Dissolve ethyl naphtho[2,1-b]furan-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 18-24 hours. The formation of a precipitate may be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to facilitate further precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain naphtho[2,1-b]furan-2-carbohydrazide.

-

Step 3: Synthesis of this compound (N-acyl-naphtho[2,1-b]furan-2-carboxamide)

This final step involves the acylation of the hydrazide. A general procedure using an acyl chloride is provided. The specific acyl chloride used will determine the final "R" group of the target molecule.

-

Materials:

-

Naphtho[2,1-b]furan-2-carbohydrazide

-

Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (as a base, 1.5 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

Suspend naphtho[2,1-b]furan-2-carbohydrazide (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the suspension.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound, this compound.

-

Data Presentation

| Step | Starting Material | Product | Reagents and Solvents | Reaction Time (h) | Typical Yield (%) |

| 1 | 2-Hydroxy-1-naphthaldehyde | Ethyl naphtho[2,1-b]furan-2-carboxylate | Ethyl bromoacetate, K₂CO₃, Acetone | 18-24 | 75-85 |

| 2 | Ethyl naphtho[2,1-b]furan-2-carboxylate | Naphtho[2,1-b]furan-2-carbohydrazide | Hydrazine hydrate, Ethanol | 18-24 | 80-90 |

| 3 | Naphtho[2,1-b]furan-2-carbohydrazide | This compound | Acyl chloride, Triethylamine, DCM | 5-7 | 60-75 |

Visualization of the Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Hypothesized Mechanism of Action)

While the precise mechanism of action for this novel compound class is under investigation, many antitubercular agents target the biosynthesis of the mycobacterial cell wall.[1] A potential target could be enzymes involved in mycolic acid synthesis.

Caption: Hypothesized mechanism of action for this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The antitubercular activity and toxicity of the synthesized compound must be evaluated through appropriate biological assays.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of antitubercular agents, with a focus on "Antitubercular agent-14" as a representative compound. These guidelines are intended to ensure reliable and reproducible determination of the minimum inhibitory concentration (MIC) and to facilitate the evaluation of novel antitubercular candidates.

Introduction to Antitubercular Susceptibility Testing

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates robust and accurate methods for susceptibility testing.[1][2] These tests are crucial for guiding patient therapy, monitoring the development of resistance, and for the discovery and development of new antitubercular drugs.[3][4] The primary objective of in vitro susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC).

Several phenotypic methods are employed for the susceptibility testing of Mtb, each with its own advantages and limitations in terms of turnaround time, cost, and technical complexity. The most common and validated methods include broth microdilution, agar proportion, and colorimetric assays.[5][6][7]

Key Methodologies for In Vitro Susceptibility Testing

This section outlines the principles of the most widely used methods for determining the in vitro susceptibility of M. tuberculosis to antitubercular agents.

Broth Microdilution Method

The broth microdilution method is considered a reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and is a promising solution for comprehensive and quality-assured phenotypic drug susceptibility testing.[6][8][9] This method involves testing a microorganism's susceptibility to a range of antimicrobial concentrations in a liquid medium.[8][10]

Principle: A standardized suspension of Mtb is inoculated into a 96-well microtiter plate containing serial dilutions of the antitubercular agent in a suitable broth medium, typically Middlebrook 7H9.[8][9] The plates are incubated, and the MIC is determined as the lowest drug concentration that prevents visible growth.[8]

Workflow for Broth Microdilution:

Caption: Workflow for the Broth Microdilution Method.

Agar Proportion Method

The agar proportion method is a well-established technique for determining the resistance of Mtb to various antitubercular drugs.[5] It compares the number of colony-forming units (CFUs) growing on drug-containing medium to the number growing on drug-free medium.[5]

Principle: A standardized Mtb inoculum is plated onto solid agar medium (e.g., Middlebrook 7H10) with and without the antitubercular agent at a critical concentration.[5] Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.[11]

Workflow for Agar Proportion Method:

Caption: Workflow for the Agar Proportion Method.

Colorimetric Methods

Colorimetric assays offer a more rapid and often less expensive alternative to traditional methods for susceptibility testing.[7][12] These methods utilize redox indicators that change color in response to microbial metabolic activity.[7][12]

Principle: Mtb is exposed to the antitubercular agent in a liquid medium, followed by the addition of a redox indicator (e.g., Resazurin, Alamar Blue, or MTT).[7] Viable bacteria will reduce the indicator, resulting in a color change. The MIC is the lowest drug concentration that prevents this color change.[7]

Workflow for Colorimetric Assay:

Caption: Workflow for the Colorimetric Assay.

Data Presentation: Comparative Summary of Methods

The following table summarizes the key quantitative parameters for the described in vitro susceptibility testing methods.

| Parameter | Broth Microdilution | Agar Proportion | Colorimetric Assay |

| Principle | Inhibition of growth in liquid media | Inhibition of colony formation on solid media | Inhibition of metabolic activity (redox indicator) |

| Typical Medium | Middlebrook 7H9 Broth | Middlebrook 7H10 Agar | Middlebrook 7H9 Broth |

| Endpoint | Lowest concentration with no visible growth (MIC) | >1% growth compared to control (Resistant/Susceptible) | Lowest concentration preventing color change (MIC) |

| Incubation Time | 7-14 days[13] | 3-4 weeks[11] | 5-10 days[14] |

| Throughput | High (96-well plates) | Low to Medium | High (96-well plates) |

| Quantitative Output | Yes (MIC value) | No (Categorical) | Yes (MIC value) |

| Example MIC Range for Agent-14 | 0.06 - 4 µg/mL | Not Applicable | 0.06 - 4 µg/mL |

Experimental Protocols

Detailed protocols for each of the key experimental methods are provided below.

Protocol: Broth Microdilution Susceptibility Testing

Materials:

-

96-well U-bottom microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates

-

Sterile water with 0.05% Tween 80

-

Glass beads

-

McFarland 0.5 turbidity standard

-

Inverted mirror for reading

Procedure:

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the agent in Middlebrook 7H9 broth directly in the 96-well plates to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

Harvest Mtb colonies from a fresh culture on Löwenstein-Jensen medium.

-

Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.

-

Vortex to create a homogeneous suspension.

-

Adjust the turbidity of the suspension to match a McFarland 0.5 standard.

-

Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[8]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the drug dilutions and controls) with the prepared Mtb suspension.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Seal the plates and incubate at 36 ± 1°C.[8]

-

-

Reading and Interpretation:

Protocol: Agar Proportion Susceptibility Testing

Materials:

-

Quadrant Petri plates

-

Middlebrook 7H10 agar

-

This compound

-

Mycobacterium tuberculosis isolates

-

Sterile saline with 0.05% Tween 80

-

McFarland 1.0 turbidity standard

Procedure:

-

Preparation of Media:

-

Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.

-

Divide the agar into two portions. To one portion, add this compound to achieve the desired critical concentration. Leave the other portion drug-free.

-

Dispense the drug-containing and drug-free agar into different quadrants of the Petri plates.[5]

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a McFarland 1.0 standard.

-

Prepare two dilutions of this suspension: a 10^-2 and a 10^-4 dilution.

-

-

Inoculation and Incubation:

-

Inoculate the agar quadrants with the 10^-2 and 10^-4 dilutions. The drug-free control quadrant should be inoculated with the 10^-4 dilution, while the drug-containing quadrants are inoculated with the 10^-2 dilution.

-

Incubate the plates at 37°C in a CO2-permeable bag for 3 weeks.[11]

-

-

Reading and Interpretation:

-

After 3 weeks, count the number of colonies on the drug-free control quadrant and the drug-containing quadrants.

-

Calculate the percentage of resistant bacteria: (Number of colonies on drug medium / Number of colonies on control medium) x 100.

-

The isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥1%.

-

Protocol: Resazurin Microtiter Assay (REMA)

Materials:

-

96-well flat-bottom microtiter plates

-

Middlebrook 7H9 broth with OADC supplement

-

This compound stock solution

-

Mycobacterium tuberculosis isolates

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

Sterile saline with 0.05% Tween 80

Procedure:

-

Plate Preparation:

-

Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the microtiter plate.

-

-

Inoculum Preparation:

-

Prepare an Mtb suspension and adjust its turbidity to a McFarland 1.0 standard.

-

Dilute this suspension 1:20 in Middlebrook 7H9 broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the diluted Mtb suspension. Include growth and sterility controls.

-

Incubate the plate at 37°C for 7 days.

-

-

Addition of Indicator and Reading:

-

After 7 days, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours.

-

Observe the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is the lowest concentration of the agent that prevents the color change (i.e., the well remains blue).

-

Hypothetical Signaling Pathway for this compound

Many antitubercular drugs act by inhibiting essential cellular processes in M. tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication.[15][16][17] For instance, isoniazid inhibits the synthesis of mycolic acid, a key component of the mycobacterial cell wall.[15][18] The following diagram illustrates a hypothetical mechanism of action for "this compound," targeting cell wall biosynthesis.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. Evaluation of a modified direct agar proportion method for testing susceptibility of Mycobacterium tuberculosis from MGIT samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of five colorimetric methods for rapid detection of multidrug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]

- 4. stoptb.org [stoptb.org]

- 5. researchgate.net [researchgate.net]

- 6. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 7. academic.oup.com [academic.oup.com]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EUCAST: Reference Method [eucast.org]

- 10. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 11. aphl.org [aphl.org]

- 12. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - Journal of Laboratory Physicians [jlabphy.org]

- 13. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid Colorimetric Method for Testing Susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampin in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 17. unisciencepub.com [unisciencepub.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: "Antitubercular Agent-14" Protocol for In Vivo Efficacy Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of new antitubercular agents. Murine models of Mycobacterium tuberculosis (Mtb) infection are indispensable tools for the preclinical evaluation of novel drug candidates.[1][2] These models allow for the assessment of a compound's efficacy in a complex in vivo environment, providing critical data to support its advancement into clinical trials. This document provides a detailed protocol for conducting in vivo efficacy studies of a novel investigational compound, designated "Antitubercular Agent-14," in a mouse model of chronic tuberculosis.

The protocol outlines the experimental design, animal model selection, infection procedure, drug administration, and endpoint analysis. The methodologies are based on established and widely used practices in the field to ensure reproducibility and relevance.[3][4]

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data for "this compound" in comparison to standard first-line anti-TB drugs. This data is representative of what would be generated in a typical in vivo efficacy study.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral Administration (PO) | Intraperitoneal Administration (IP) |

| Dose (mg/kg) | 50 | 25 |

| Cmax (µg/mL) | 2.5 | 8.1 |

| Tmax (h) | 2.0 | 0.5 |

| AUC (µg·h/mL) | 10.2 | 15.8 |

| Half-life (h) | 4.5 | 3.2 |

This table presents hypothetical pharmacokinetic data for a new agent, which is crucial for determining the appropriate dosing regimen for efficacy studies.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Chronic TB

| Treatment Group | Dose (mg/kg) | Route | Dosing Frequency | Mean Log10 CFU/Lungs ± SD (4 weeks) | Reduction in Log10 CFU vs. Untreated |

| Untreated Control | - | - | - | 8.5 ± 0.4 | - |

| Isoniazid (INH) | 25 | PO | 5 days/week | 4.2 ± 0.6 | 4.3 |

| Rifampin (RIF) | 10 | PO | 5 days/week | 4.8 ± 0.5 | 3.7 |

| This compound | 25 | PO | 5 days/week | 5.1 ± 0.7 | 3.4 |

| This compound | 50 | PO | 5 days/week | 4.5 ± 0.5 | 4.0 |

| INH + RIF | 25 + 10 | PO | 5 days/week | 3.1 ± 0.4 | 5.4 |

| INH + Agent-14 | 25 + 50 | PO | 5 days/week | 3.5 ± 0.6 | 5.0 |

This table summarizes the primary efficacy endpoint, which is the reduction in bacterial load in the lungs of infected mice following treatment.

II. Experimental Protocols

A. Animal Model and Housing

-

Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for TB infection models.[3][5]

-

Housing: Mice should be housed in a Biosafety Level 3 (BSL-3) animal facility in individually ventilated cages. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

B. Mycobacterium tuberculosis Strain and Culture

-

Bacterial Strain: A virulent laboratory-adapted strain of M. tuberculosis, such as H37Rv or Erdman, is typically used.[5]

-

Culture Preparation: Mtb should be grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. Before infection, the bacterial culture should be washed with phosphate-buffered saline (PBS) and clumps should be broken up by passing the suspension through a 27-gauge needle multiple times.

C. Infection Procedure (Low-Dose Aerosol Model)

The low-dose aerosol infection model is preferred as it mimics the natural route of human infection.[3][6]

-

Aerosol Infection: Mice are infected using a whole-body inhalation exposure system (e.g., Glas-Col). The system should be calibrated to deliver approximately 50-100 colony-forming units (CFU) of Mtb into the lungs of each mouse.[6]

-

Verification of Infection: One day post-infection, a small cohort of mice (n=3-4) is euthanized to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

D. Drug Preparation and Administration

-

Drug Formulation: "this compound" and control drugs (e.g., isoniazid, rifampin) should be formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Treatment Initiation: Treatment is typically initiated 2-4 weeks post-infection, allowing for the establishment of a chronic infection.

-

Administration: Drugs are administered via oral gavage or intraperitoneal injection, typically 5 days a week for a duration of 4-8 weeks.[5][7] The volume administered is usually 0.1-0.2 mL per mouse.

E. Efficacy Endpoints

-

Bacterial Load (CFU Enumeration): The primary endpoint is the reduction in bacterial burden in the lungs and sometimes the spleen.

-

At specified time points (e.g., after 4 and 8 weeks of treatment), cohorts of mice from each group are euthanized.

-

Lungs and spleens are aseptically removed and homogenized in PBS with 0.05% Tween 80.

-

Serial dilutions of the homogenates are plated on 7H11 agar plates.

-

Plates are incubated at 37°C for 3-4 weeks, after which CFU are counted.

-

-

Body Weight: Monitoring body weight can be a simple, non-invasive indicator of drug efficacy and toxicity.[8] Infected, untreated mice will typically lose weight, while effective treatment can prevent this weight loss.[8]

-

Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histopathological analysis to assess the extent of inflammation and tissue damage.

F. Statistical Analysis

The log10 CFU data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.

III. Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and a conceptual decision-making process for advancing a novel antitubercular agent.

References

- 1. Fast Standardized Therapeutic-Efficacy Assay for Drug Discovery against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antitubercular Agent-14 for High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitubercular agent-14 is a potent diarylquinoline antibiotic with a novel mechanism of action against Mycobacterium tuberculosis (Mtb). Its high efficacy and specificity make it an invaluable tool for tuberculosis research and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering new antitubercular drugs. This document provides detailed application notes and protocols for the use of this compound in common HTS assays.

Mechanism of Action

This compound specifically targets the F0 subunit of ATP synthase in Mycobacterium tuberculosis. By binding to the oligomeric and proteolipidic c-subunit of the ATP synthase, it blocks its rotation, thereby inhibiting ATP synthesis. This leads to a depletion of the cellular energy supply, resulting in bacterial death. This unique mechanism is effective against both drug-susceptible and drug-resistant strains of Mtb and has a bactericidal effect on both replicating and non-replicating bacilli.

Caption: Mechanism of action of this compound.

Data Presentation

The efficacy of this compound has been quantified against various strains of Mycobacterium tuberculosis and in different assay formats.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | Assay Type | Metric | Value (µg/mL) |

| H37Rv (drug-susceptible) | MABA | MIC | 0.03 |

| H37Rv (drug-susceptible) | Luciferase Reporter | MIC | 0.03 |

| MDR Strain 1 | MABA | MIC | 0.06 |

| XDR Strain 2 | MABA | MIC | 0.06 |

Table 2: Intracellular Activity and Cytotoxicity of this compound

| Cell Line | Assay Type | Metric | Value (µM) |

| THP-1 macrophages | Intracellular Mtb | IC50 | 0.24 |

| Vero cells | Cytotoxicity | CC50 | > 50 |

Experimental Protocols

Here we provide detailed protocols for two widely used HTS assays for screening antitubercular compounds, using this compound as a positive control.

Protocol 1: Microplate Alamar Blue Assay (MABA)

This assay quantitatively determines the susceptibility of M. tuberculosis to various agents. It relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, which results in a color change from blue to pink.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

This compound (stock solution in DMSO)

-

Test compounds

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Plate sealer

Workflow Diagram: